molecular formula C13H9FO3 B14286754 2-Fluoro-5-phenoxybenzenecarboxylic acid CAS No. 137654-22-9

2-Fluoro-5-phenoxybenzenecarboxylic acid

Cat. No.: B14286754
CAS No.: 137654-22-9
M. Wt: 232.21 g/mol
InChI Key: YDKQOYMVJJFBBF-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenoxybenzenecarboxylic acid is a fluorinated biphenyl derivative offered as a high-purity building block for chemical synthesis and life sciences research. This compound belongs to a class of structures valued for their utility in constructing more complex molecules, particularly in pharmaceutical and agrochemical development. As a carboxylic acid, this compound serves as a versatile precursor. A key application is its conversion into acid fluorides , a highly reactive functional group used in coupling reactions. Recent methodologies have demonstrated that carboxylic acids can be efficiently transformed into acid fluorides under mild conditions using in-situ generated reagents, facilitating further amidation, esterification, and transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . In medicinal chemistry research, structurally similar fluoro-aromatic carboxylic acids are frequently investigated as enzyme inhibitors. For instance, some derivatives are known to target enzymes like aldose reductase or protein-tyrosine phosphatase 1B, which are relevant in metabolic disease studies . Researchers can leverage the phenoxy and fluorine substituents on this benzoic acid scaffold to explore structure-activity relationships and optimize interactions with biological targets. Please Note: This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

137654-22-9

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

2-fluoro-5-phenoxybenzoic acid

InChI

InChI=1S/C13H9FO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

YDKQOYMVJJFBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Mechanistic Foundations and Substrate Activation

The Ullmann condensation, a copper-mediated coupling reaction, is a cornerstone for introducing oxygen-based nucleophiles onto aromatic systems. For 2-fluoro-5-phenoxybenzenecarboxylic acid, this method leverages 5-bromo-2-fluorobenzoic acid as the starting material, where the bromine atom at the 5-position is displaced by a phenoxy group. The reaction is facilitated by copper(I) iodide (CuI) and a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA), which stabilizes the catalytic species.

The electron-withdrawing effects of the fluorine and carboxylic acid groups activate the aryl bromide toward nucleophilic substitution. However, the carboxylic acid’s acidity may necessitate protection as a methyl ester to prevent side reactions. Experimental protocols from analogous systems report yields of 75–87% under optimized conditions (120°C, DMSO, 24–48 hours).

Experimental Optimization and Challenges

A representative procedure involves reacting 5-bromo-2-fluorobenzoic acid methyl ester (1.0 equiv) with phenol (1.2 equiv) in the presence of CuI (10 mol%), DMEDA (20 mol%), and cesium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. Post-reaction, hydrolysis of the methyl ester with aqueous NaOH regenerates the carboxylic acid. Despite its reliability, this method faces limitations in scalability due to prolonged reaction times and the need for inert conditions.

Mitsunobu Reaction Strategy

Hydroxyl-to-Phenoxy Functionalization

The Mitsunobu reaction offers a versatile alternative for installing the phenoxy group via dehydration of a phenol and alcohol. Starting from 5-hydroxy-2-fluorobenzoic acid—readily accessible via hydroxylation of 5-bromo-2-fluorobenzoic acid under Ullmann conditions—the carboxylic acid is first protected as a tert-butyl ester to mitigate interference during the reaction.

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at the 5-position undergoes substitution with phenol, yielding the protected phenoxy intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) affords the target compound. This method achieves yields of 65–78%, with the principal advantage being mild reaction temperatures (0–25°C) and compatibility with sensitive functional groups.

Limitations in Steric Environments

While effective for small-scale synthesis, the Mitsunobu reaction’s reliance on stoichiometric reagents (DEAD, PPh₃) increases costs for industrial applications. Additionally, steric hindrance from the fluorine and carboxylic acid groups can reduce efficiency, necessitating excess phenol (1.5–2.0 equiv) to drive the reaction to completion.

Aldehyde Oxidation Pathway

Bromine-to-Phenoxy Substitution Followed by Oxidation

This route begins with 2-fluoro-5-bromobenzaldehyde, synthesized via bromination of o-fluorobenzaldehyde using N-bromosuccinimide (NBS) and aluminum chloride (AlCl₃) in concentrated sulfuric acid. The bromine atom is then replaced with phenoxy via Ullmann condensation under conditions similar to Section 1.1, yielding 2-fluoro-5-phenoxybenzaldehyde.

Oxidation of the aldehyde to the carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic media, followed by neutralization and extraction. This two-step process provides an overall yield of 60–70%, with the oxidation step contributing minimal losses (<5%).

Sensitivity of Aldehyde Intermediates

The aldehyde intermediate’s susceptibility to overoxidation or polymerization necessitates careful control of reaction conditions. Alternatives such as the Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) offer milder alternatives, though at higher reagent costs.

Palladium-Catalyzed Cross-Coupling Methods

C–O Bond Formation via Ligand-Accelerated Catalysis

Recent advances in palladium catalysis enable direct coupling of aryl halides with phenols. For 5-bromo-2-fluorobenzoic acid, this method employs a palladium(II) catalyst (e.g., Pd(OAc)₂) and a bulky phosphine ligand (XPhos) to facilitate oxidative addition and transmetalation. The use of microwave irradiation (150°C, 1 hour) enhances reaction rates, achieving yields of 70–80% with minimal byproducts.

Economic and Environmental Considerations

While palladium-based methods are efficient, the high cost of catalysts and ligands limits their industrial adoption. Additionally, ligand synthesis and purification add complexity compared to copper-mediated approaches.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Method Starting Material Yield Reaction Time Cost Scalability
Ullmann Condensation 5-Bromo-2-fluorobenzoic acid 75–87% 24–48 h Low Moderate
Mitsunobu Reaction 5-Hydroxy-2-fluorobenzoic acid 65–78% 5–8 h High Low
Aldehyde Oxidation 2-Fluoro-5-bromobenzaldehyde 60–70% 12–24 h Moderate High
Palladium Catalysis 5-Bromo-2-fluorobenzoic acid 70–80% 1–2 h High Low

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-phenoxybenzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-5-phenoxybenzenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenoxybenzenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and phenoxy group can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with key analogs based on substituent type, position, and functional group diversity.

Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives
Compound Name Substituents (Position) CAS Number Key Features
2-Fluoro-5-phenoxybenzenecarboxylic acid F (C2), Phenoxy (C5) Not provided Phenoxy group enhances lipophilicity
2-Fluoro-5-formylbenzoic acid F (C2), Formyl (C5) 6940-92-1 Formyl group enables nucleophilic reactions
5-Fluoro-2-hydroxybenzoic acid F (C5), OH (C2) 345-16-4 Hydroxyl group for hydrogen bonding
5-Amino-2-fluorobenzoic acid F (C2), NH₂ (C5) Not provided Amino group facilitates conjugation
2,2-Difluorobenzodioxole-5-carboxylic acid 2×F (C2), dioxole ring (C5) 150368-36-8 Difluoro-dioxole enhances metabolic stability
Key Observations:
  • Phenoxy vs.
  • Fluorine Position : Fluorine at C2 in the target compound vs. C5 in 5-Fluoro-2-hydroxybenzoic acid alters electronic effects, impacting acidity (pKa) and binding interactions .
  • Heterocyclic Analogs : Compounds like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4) incorporate a pyridine ring, introducing nitrogen-based polarity and altering solubility .

Physicochemical Properties

  • Acidity: The carboxylic acid group dominates acidity (pKa ~2–3). Fluorine’s electron-withdrawing effect lowers the pKa slightly compared to non-fluorinated analogs.
  • Solubility: The phenoxy group reduces aqueous solubility relative to hydroxyl or amino-substituted analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid) but improves solubility in organic solvents .
  • Thermal Stability : Difluoro-dioxole derivatives (e.g., 2,2-Difluorobenzodioxole-5-carboxylic acid) exhibit enhanced thermal stability due to rigid ring systems .

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